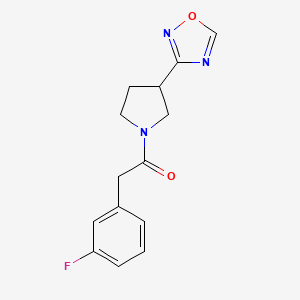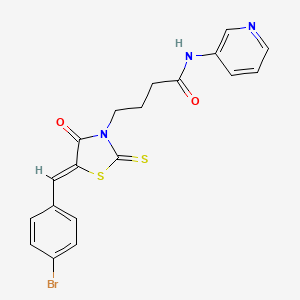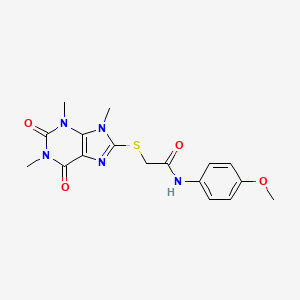
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H14FN3O2 and its molecular weight is 275.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 1,2,4-oxadiazole, such as those synthesized in the study by Salimon, Salih, and Hussien (2011), demonstrated significant antimicrobial activity. Their research found that cyclization of hydrazide acid group into 1,3,4-oxadiazole nucleus resulted in enhanced antimicrobial properties (Salimon, Salih, & Hussien, 2011).
Similarly, Fuloria et al. (2009) synthesized a series of new oxadiazoles, which showed substantial antibacterial and antifungal activity, indicating the potential of these compounds in developing antimicrobial agents (Fuloria et al., 2009).
Cytotoxicity and Anticancer Potential
A study by Adimule et al. (2014) focused on the synthesis and cytotoxic evaluation of 1, 3, 4-oxadiazole derivatives. They found that certain compounds exhibited significant cytotoxicity against various human carcinoma cell lines, suggesting their potential as anticancer agents (Adimule, Medapa, Kumar, & Rao, 2014).
Maftei et al. (2016) reported on the structural characterization and antitumor activity of novel 1,2,4-oxadiazole derivatives, highlighting their potential as anticancer agents due to their efficacy in inhibiting cancer cell proliferation (Maftei et al., 2016).
Antiviral Activity
- The work of Attaby et al. (2006) involved the synthesis of novel 1,2,4-oxadiazole derivatives and evaluated their antiviral activity. This study demonstrated the potential of these compounds against viruses such as HSV1 and HAV-MBB, suggesting their relevance in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Enzymatic Studies
- Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, which contains a 1,2,4-oxadiazole structure. Their study provides insights into the metabolic pathways and potential drug interactions of such compounds (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-12-3-1-2-10(6-12)7-13(19)18-5-4-11(8-18)14-16-9-20-17-14/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAOHKOSCCTBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)

![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416881.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)







